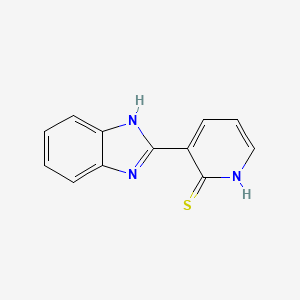

3-(1H-benzimidazol-2-yl)pyridine-2-thiol

Overview

Description

3-(1H-benzimidazol-2-yl)pyridine-2-thiol is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary targets of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol are Cyclin-Dependent Kinases (Cdks) . Cdks are a family of protein kinases that regulate the cell cycle, and they have been recognized as targets for anticancer therapy .

Mode of Action

This compound interacts with its targets, the Cdks, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting Cdks, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment.

Pharmacokinetics

Similar benzimidazole-containing drugs like albendazole undergo rapid oxidation of their sulphide group to sulphoxide, followed by further oxidation to sulphone, and deacetylation of the carbamate group to an amine . These transformations could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of Cdks, leading to cell cycle arrest . This can prevent cell proliferation, which is particularly beneficial in the context of cancer treatment. The compound has also shown potential antiparasitic and antioxidant activity .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

3-(1H-benzimidazol-2-yl)pyridine-2-thiol plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes and proteins, including cyclin-dependent kinases (Cdks) and DNA polymerases. The compound acts as an inhibitor of cyclin-dependent kinases, which are essential for cell cycle regulation. By binding to the active site of these kinases, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it has been observed to bind to DNA grooves, facilitating DNA cleavage through peroxide-mediated mechanisms . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, including cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis. This is primarily achieved through its inhibition of cyclin-dependent kinases, leading to the accumulation of cells in the G1 phase of the cell cycle . Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as p53 and NF-κB. These changes result in altered gene expression and reduced cellular proliferation . The compound also affects cellular metabolism by disrupting mitochondrial function, leading to increased production of reactive oxygen species and subsequent oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition is achieved through competitive binding, where this compound competes with ATP for binding to the kinase active site. Additionally, the compound’s interaction with DNA involves binding to the minor groove, where it facilitates DNA cleavage through the generation of reactive oxygen species . These molecular interactions underscore the compound’s potential as a therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to this compound results in sustained cell cycle arrest and increased apoptosis in cancer cell lines . These findings suggest that the compound’s effects are both time-dependent and cumulative.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, converting the compound into various metabolites that are subsequently excreted . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to bind to serum albumin, facilitating its transport in the bloodstream and enhancing its bioavailability . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments such as cell membranes . These properties are crucial for its therapeutic potential, as they determine the compound’s localization and concentration at target sites.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound has been observed to accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress . These subcellular localizations are critical for the compound’s therapeutic effects, as they determine its interactions with key biomolecules and cellular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction. One common method involves the use of 2-bromopyridine, which reacts with the benzimidazole derivative in the presence of a base such as potassium carbonate and a palladium catalyst.

Thiol Group Addition: The thiol group can be introduced by nucleophilic substitution reactions, where a suitable thiolating agent like thiourea is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 3-(1H-benzimidazol-2-yl)pyridine-2-thiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like sodium borohydride.

Substitution: The nitrogen atoms in the benzimidazole and pyridine rings can participate in nucleophilic substitution reactions. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: N-bromosuccinimide, sulfuric acid, and various bases.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)pyridine-2-thiol has several applications in scientific research

Properties

IUPAC Name |

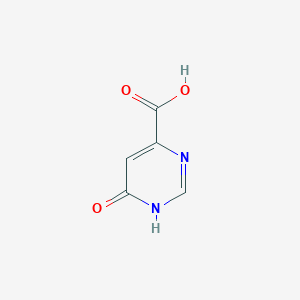

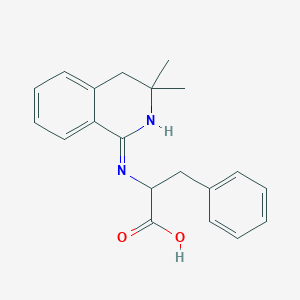

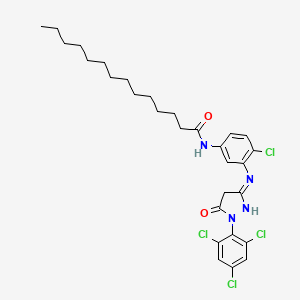

3-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWXLKNLTNFDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

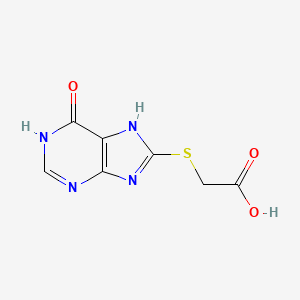

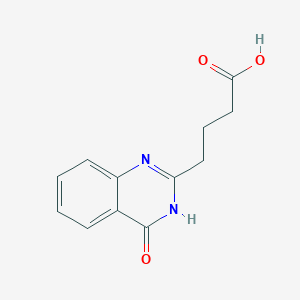

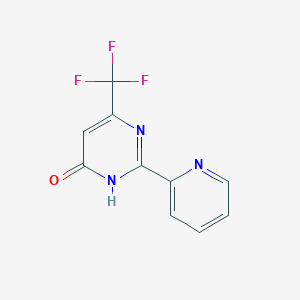

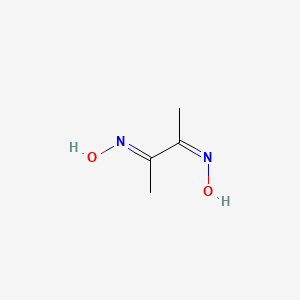

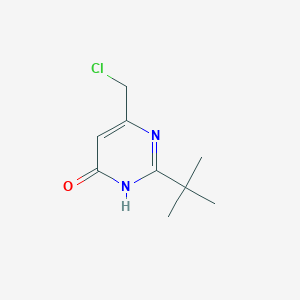

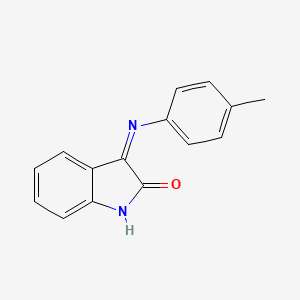

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)

![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)